Antiangiogenic Potency: TMS is 30- to 100-Fold More Potent than Resveratrol in Endothelial Cell Functional Assays
In a direct comparative study across multiple endothelial cell functional assays, TMS demonstrated antiangiogenic potency 30 to 100 times greater than that of the parent compound resveratrol. The ID50 of TMS for inhibiting endothelial cell proliferation, sprouting, collagen gel invasion, and morphogenesis ranged from 0.3 to 3.0 µM [1]. In contrast, resveratrol exhibited significantly weaker activity, requiring approximately 30- to 100-fold higher concentrations to achieve comparable inhibition [1].
| Evidence Dimension | Inhibition of endothelial cell proliferation and morphogenesis (ID50) |
|---|---|
| Target Compound Data | ID50 = 0.3–3.0 µM |
| Comparator Or Baseline | trans-Resveratrol: ID50 values 30- to 100-fold higher (estimated ID50 range: ~9–300 µM based on the fold difference) |
| Quantified Difference | 30- to 100-fold more potent than resveratrol |
| Conditions | Endothelial cell proliferation, sprouting, collagen gel invasion, and morphogenesis assays; in vitro |
Why This Matters
For researchers screening antiangiogenic candidates, TMS provides substantially higher potency, enabling lower dosing, improved solubility margins, and potentially reduced off-target effects compared to resveratrol.
- [1] Belleri, M., et al. (2005). Antiangiogenic and vascular-targeting activity of the microtubule-destabilizing trans-resveratrol derivative 3,5,4'-trimethoxystilbene. Molecular Pharmacology, 67(5), 1451–1459. DOI: 10.1124/mol.104.009043. View Source
